![molecular formula C15H16ClNO5S B4188313 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4188313.png)
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide
Overview
Description
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide is a chemical compound that has shown potential for use in scientific research. This compound is also known as CDMSB and has been the focus of several studies due to its unique properties and potential applications.
Mechanism of Action
CDMSB has been found to inhibit the activity of several enzymes and receptors such as carbonic anhydrase, acetylcholinesterase, and cyclooxygenase. This inhibition is believed to be due to the presence of the sulfonamide group in the compound, which interacts with the active site of these enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that CDMSB has several biochemical and physiological effects such as anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been found to have potential applications in the treatment of Alzheimer's disease and cancer.
Advantages and Limitations for Lab Experiments
CDMSB has several advantages for use in laboratory experiments such as its high purity and stability. However, this compound also has some limitations such as its low solubility in water and limited availability.
Future Directions
There are several future directions for research involving CDMSB such as exploring its potential applications in drug development for various diseases and disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Scientific Research Applications
CDMSB has been found to have potential applications in various scientific fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO5S/c1-20-10-4-6-13(15(8-10)22-3)17-23(18,19)11-5-7-14(21-2)12(16)9-11/h4-9,17H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTJEUZVLBNGAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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